

# Experimental Biological Activities of Atorvastatin

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## Compound Focus: (3s,5s)-atorvastatin sodium salt

CAS No.: 1428118-38-0

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The following table summarizes key experimental findings on atorvastatin's biological activities from recent pre-clinical studies.

Biological Activity	Experimental Model	Key Findings / Quantitative Data	Proposed Mechanism / Pathway Involved	Citation
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| **Anticancer Effects** | Mesenchymal-like Non-Small Cell Lung Cancer (NSCLC) cell lines (HOP-92, LU99) | • Dose-dependent reduction in cell viability (IC50: 0.3  $\mu$ M for LU99, 1  $\mu$ M for HOP-92). • **96%** inhibition of cell invasion at 10  $\mu$ M (HOP-92). • Reduced migration of single HOP-92 cells. | Inhibition of YAP/TAZ nuclear localization; downregulation of YAP/TAZ target genes (*ANKRD1*, *CTGF*, *CYR61*). | [1] | | **Promotion of Neurite Outgrowth** | Cultured rat cerebral cortical neurons | • Dose-dependent increase in neurite number and length (0.05 - 10  $\mu$ M). | Up-regulation of **Akt/mTOR** and **Akt/GSK-3 $\beta$**  signaling pathways. The effect was blocked by PI3K and mTOR inhibitors. | [2] | | **Functional Recovery after Spinal Cord Injury (SCI)** | Chronic murine spinal cord injury model | • Daily atorvastatin (10 mg/kg, i.p.) initiated 2 weeks post-injury enhanced sensorimotor recovery (Basso Mouse Scale). | RNA sequencing revealed enrichment in neural regeneration processes (Axon Guidance, Endocannabinoid Pathway) and improved mitochondrial function. | [3] |

## Detailed Experimental Protocols

For researchers looking to replicate or benchmark similar studies, here is a summary of the key methodologies used in the cited works.

- **Cell-based Viability and Invasion Assays [1]**

- **Cell Culture:** Various NSCLC cell lines (e.g., HOP-92, A549) were maintained in standard culture conditions.
- **Viability Assay:** Cell viability was assessed using a colorimetric assay (e.g., MTS or WST-8) after 72 hours of exposure to a dose range of atorvastatin (e.g., 0.1-30  $\mu$ M).
- **Invasion Assay:** Cell invasion was measured using transwell chambers coated with Matrigel. Cells were seeded in serum-free medium, with complete medium as a chemoattractant. Invaded cells were counted after 22-24 hours, with atorvastatin added to both the chamber and the well.
- **Gene Expression Analysis:** mRNA expression of YAP/TAZ target genes was quantified using RT-qPCR.

- **Neurite Outgrowth in Cortical Neurons [2]**

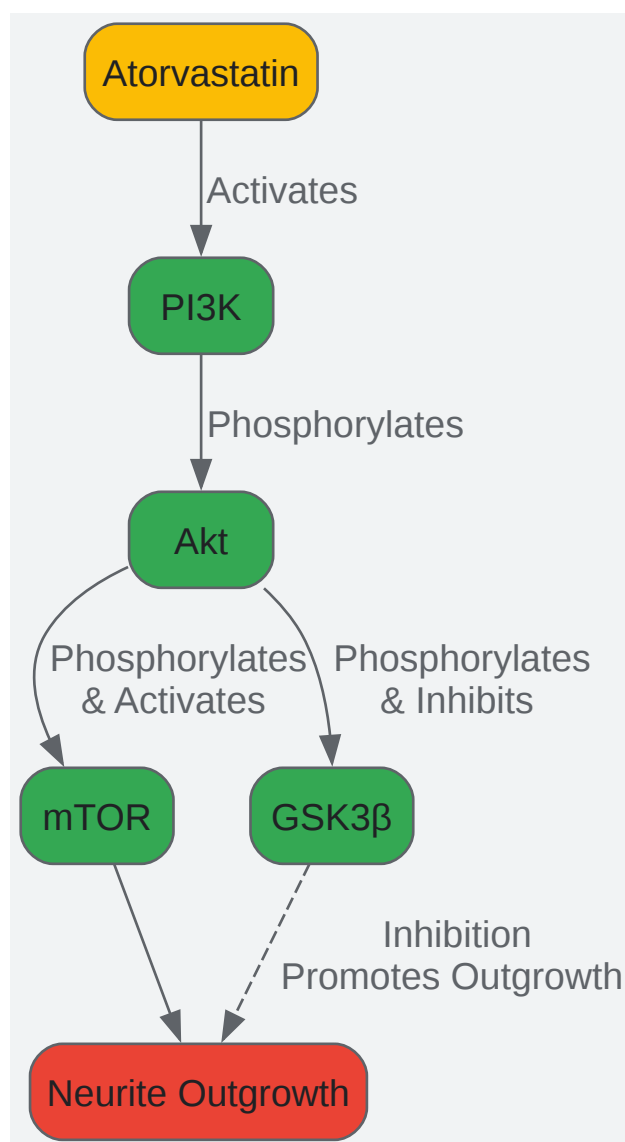
- **Primary Cortical Neuron Culture:** Neurons were cultured from the cerebral cortex of rat embryos.
- **Treatment:** Neurons were incubated with atorvastatin (0.05–10  $\mu$ mol/L) for 48 hours. For pathway inhibition, specific inhibitors (e.g., LY294002 for PI3K, rapamycin for mTOR) were added 30 minutes prior to atorvastatin.
- **Image Analysis:** Phase-contrast images were taken after treatment. Neurite outgrowth was quantified by measuring **Total Neurite Branch Length (TNBL)**, neurite number, and terminal branch number using image analysis software.
- **Western Blotting:** Proteins were extracted from the neurons, and the levels of phosphorylated and total proteins in the Akt/mTOR/GSK-3 $\beta$  pathways were evaluated.

- **In Vivo Spinal Cord Injury Model [3]**

- **SCI Model:** A moderate lateral compression injury was induced at the T8-9 vertebral level in female C57BL/6J mice.
- **Treatment Schedule:** Daily intraperitoneal (i.p.) injections of atorvastatin (10 mg/kg) or vehicle control were initiated **2 weeks post-injury** and continued for 4 weeks.
- **Functional Assessment:** Sensorimotor recovery was evaluated weekly using the **Basso Mouse Scale (BMS)** for open-field locomotion and the **inclined plane test**.
- **Transcriptomic Analysis:** At the endpoint, RNA was extracted from spinal cord tissues for RNA sequencing (RNA-seq) and pathway analysis.

## Signaling Pathway in Neurite Outgrowth

Based on the study of atorvastatin in cortical neurons [2], the signaling pathway responsible for promoting neurite outgrowth can be summarized as follows. This diagram illustrates the logical flow of the proposed mechanism.



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## References

1. Atorvastatin exhibits anticancer effects by inhibiting YAP ... [nature.com]
2. Atorvastatin enhances neurite outgrowth in cortical ... [nature.com]
3. Delayed atorvastatin delivery promotes recovery after ... [pmc.ncbi.nlm.nih.gov]

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